Cas no 896259-32-8 (N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide)

N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide
- SCHEMBL2841781
- CHEMBL1473931
- HMS3028A19
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide
- VU0491458-1
- N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzenesulfonamide
- SMR000811296
- F2573-0494
- AKOS024661540
- 896259-32-8
- MLS001234532
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide
-
- インチ: 1S/C20H24BrN3O4S/c1-23-8-10-24(11-9-23)18(15-2-7-19-20(12-15)28-14-27-19)13-22-29(25,26)17-5-3-16(21)4-6-17/h2-7,12,18,22H,8-11,13-14H2,1H3
- InChIKey: NKHIDBDXDRXYCY-UHFFFAOYSA-N
- SMILES: C1(S(NCC(C2=CC=C3OCOC3=C2)N2CCN(C)CC2)(=O)=O)=CC=C(Br)C=C1
計算された属性
- 精确分子量: 481.06709g/mol
- 同位素质量: 481.06709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 630
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.5Ų
- XLogP3: 2.8
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2573-0494-1mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2573-0494-2μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2573-0494-3mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2573-0494-5μmol |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2573-0494-2mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2573-0494-4mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2573-0494-5mg |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzene-1-sulfonamide |
896259-32-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamideに関する追加情報
Introduction to N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide (CAS No. 896259-32-8)
N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 896259-32-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a benzodioxole moiety and a methylpiperazine side chain. These structural features contribute to its unique pharmacological properties, which have been the focus of numerous investigations. The presence of a 4-bromobenzene-1-sulfonamide group further enhances its potential as a lead compound in drug discovery.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide has emerged as a promising candidate due to its ability to interact with various biological targets. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in inflammatory and neurological disorders.
The benzodioxole moiety, also known as an oxygenated phenanthroline derivative, is known for its role in modulating the activity of serotonin receptors. This structural component has been extensively studied for its potential in treating conditions such as depression, anxiety, and obsessive-compulsive disorder. The incorporation of this moiety into N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide suggests that it may have similar therapeutic effects.
The methylpiperazine side chain is another key feature of this compound that contributes to its pharmacological profile. Piperazine derivatives are well-known for their ability to act as serotonin receptor antagonists and enhancers. The addition of a methyl group to the piperazine ring enhances its binding affinity and selectivity, making it an attractive scaffold for drug development. This modification has been shown to improve the efficacy and reduce side effects associated with piperazine-based drugs.
The 4-bromobenzene-1-sulfonamide group plays a crucial role in the compound's interaction with biological targets. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The bromine atom at the 4-position further enhances the compound's reactivity and binding affinity. This structural feature has been exploited in the design of various sulfonamide-based drugs that target bacterial enzymes and viral proteases.
Recent research has focused on understanding the mechanism of action of N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-y)ethyl -4-bromobenzene -1-sulfonamide at the molecular level. Using advanced spectroscopic techniques and computational methods, scientists have been able to elucidate how this compound interacts with its target proteins. These studies have revealed that it binds to specific sites on enzymes and receptors, modulating their activity and thereby influencing cellular processes.
The potential therapeutic applications of this compound are vast. Initial studies have shown promising results in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of N - 2 - ( 2 H - 1 , 3 - benzodioxol - 5 - yl ) - 2 - ( 4 - methyl piperazin - 1 - y l ) ethyl - 4 - bromobenzene - 1 - sulfonamide to interact with serotonin receptors suggests that it may also be effective in treating mood disorders such as depression and anxiety.
In addition to its neurological applications, this compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties of sulfonamides have been well-documented, and the structural features of N - 2 - ( 2 H - 1 , 3 - benzodioxol - 5 - yl ) - 2 - ( 4 - methyl piperazin - 1 - y l ) ethyl - 4 bromobenzene - 1 sulfonamide make it an ideal candidate for further investigation in this area.
The synthesis of N _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ } _{ }_{\text{-}^{(} \text{-}^{(} \text{-}^{(} \text{-}^{(} \text{-})})})})})}_{}}}}}}}}}}_{}}_{}}_{}}_{}}_{}}_{}}_{}}_{}}_{}}_{}}_{}$_$$_$$_$$_$$_$$_}$$_}$$_}$$_}$$_}$$_}$ $_{(}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}_{\text{-})}$}}}}}}}}}}}}}}}}}} has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups while maintaining regioselectivity. This has allowed researchers to produce sufficient quantities of the compound for both preclinical studies and potential clinical trials.
The pharmacokinetic properties of N_ {^{\left( ^{\left( ^{\left( ^{\left( ^{\left( ^{\right)}}}\right)}}}\right)}}_ }}_{^{\left( ^{\left( ^{\right)}}}\right)}}_ }}_{^{\left( ^{\right)}}}\right)}_ }}_{^{\left( ^{\right)}}}\right)}_ }}_{^{\left( ^{\right)}}}\right)}_ }}_{^{\left( ^{\right)}}}\right)}_ }}_{^{\left( ^{\right)}}}\right)}_ }}_{^{\left( ^{\right)}}}\right)}_ }}_{^{\left( ^{\right)}}}\right)}_ }}$$(CAS No.$896259- 32 8 $)$ are being thoroughly investigated to determine its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for understanding how the compound behaves in vivo and for predicting its potential therapeutic efficacy and safety.
The biotransformation pathways of N $-$ {^{( ^{( ^{( ^{( ^{( )^} )^} )^} )^} )^} )^} )^} )^} )^} )^} )^} )_{ ^{( ^{( ^{( ^{( ^{( ))})} ())})} ())})} ())})} ())})} ())}) )_{ ^{( ^{( ^{( ^{( ))}) )}))}) )}))}) )}))}) )}))}) )$ $)$ are being studied using mass spectrometry and nuclear magnetic resonance spectroscopy. These analyses provide insights into how the compound is metabolized by the body and identify any potential toxic byproducts.
The toxicological profile of N $-$ {_ _{_ _{_ _{_ _{_ _)_) _)_) _)_) _)_) _)_) _)_) _)_) )_$ _${_ _${_ _${_ _${_ _${_ _${_ _${_ _${_ _${_ _${_ }_${ _ }${ _ }${ _ }${ _ }${ _ }${ _ }${ _ }${ _ }${ _ }${ _ }
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